Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate
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Overview
Description
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate is a heterocyclic compound that belongs to the class of pyrido[1,2-a]pyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate typically involves the cyclization of 2-amino pyridines with β-oxo esters or alkynoates. One common method includes the use of ethylene glycol to facilitate the condensation reaction . Another approach involves the reaction of 3-aminoquinoline-2,4(1H,3H)-diones with ethyl-2-(tri-phosphinyl-ylidene)acetate in boiling xylene .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using efficient catalysts, and employing continuous flow processes, can be applied to scale up the laboratory synthesis methods.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo groups to hydroxyl groups.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the carbonyl carbon.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines and thiols can be used in substitution reactions.
Major Products
The major products formed from these reactions include various substituted pyrido[1,2-a]pyrimidines, which can have different functional groups attached, depending on the reagents and conditions used.
Scientific Research Applications
Ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate has several scientific research applications:
Medicinal Chemistry: This compound and its derivatives have shown potential as anti-HIV agents.
Biological Research: The compound is used in molecular docking studies to understand its interaction with biological targets, such as integrase enzymes in HIV.
Pharmaceutical Development: Due to its biological activity, this compound is explored for developing new therapeutic agents.
Mechanism of Action
The mechanism of action of ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate involves its interaction with specific molecular targets. For instance, in the context of anti-HIV activity, the compound binds to the active site of integrase enzymes, chelating the Mg²⁺ ion, which is crucial for the enzyme’s function . This binding inhibits the enzyme’s activity, thereby preventing the integration of viral DNA into the host genome.
Comparison with Similar Compounds
Similar Compounds
4-Hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their pharmaceutical and biological activities.
1,3,4-Oxadiazole and 1,3,4-Thiadiazole Substituted Pyrido[1,2-a]pyrimidines: These derivatives have shown anti-HIV activity and are structurally related to ethyl 2-oxo-2-(4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acetate.
Uniqueness
This compound is unique due to its specific substitution pattern and the presence of both oxo and ester functional groups. This combination of features contributes to its distinct chemical reactivity and biological activity, making it a valuable compound for research and development in medicinal chemistry.
Properties
Molecular Formula |
C12H10N2O4 |
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Molecular Weight |
246.22 g/mol |
IUPAC Name |
ethyl 2-oxo-2-(4-oxopyrido[1,2-a]pyrimidin-3-yl)acetate |
InChI |
InChI=1S/C12H10N2O4/c1-2-18-12(17)10(15)8-7-13-9-5-3-4-6-14(9)11(8)16/h3-7H,2H2,1H3 |
InChI Key |
LXMFQKHZDBWLTA-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C1=CN=C2C=CC=CN2C1=O |
Origin of Product |
United States |
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